Mdmb-chminaca

Description

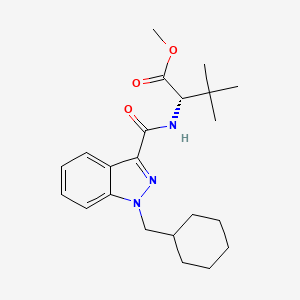

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQMLBSSRFFINY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010034 | |

| Record name | Mdmb-chminaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185888-32-7 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185888-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mdmb-chminaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mdmb-chminaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDMB-CHMINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EXBVG316 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Structural Elucidation of Mdmb Chminaca

Academic Synthetic Approaches to MDMB-CHMINACA and Related Derivatives

The synthesis of this compound and its structural analogs typically follows a multi-step sequence common for indazole-3-carboxamide synthetic cannabinoids. The general strategy involves the formation of the core indazole structure, followed by N-alkylation, and finally, amide coupling with an amino acid derivative. diva-portal.orgfrontiersin.org

A plausible synthetic pathway, analogous to methods described for similar compounds, initiates with an indazole-3-carboxylate ester. frontiersin.orgofdt.fr This starting material undergoes N-alkylation at the indazole nitrogen with a suitable alkylating agent, such as cyclohexylmethyl bromide, often in the presence of a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). diva-portal.org Following the successful alkylation, the ester group is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide (B78521). diva-portal.org The final and crucial step is the amide bond formation between the N-alkylated indazole-3-carboxylic acid and the desired amino acid ester, in this case, L-tert-leucine methyl ester. diva-portal.orgofdt.fr This coupling is facilitated by standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). diva-portal.orgfrontiersin.org

This modular approach allows for the generation of a wide array of derivatives by varying either the N-alkyl substituent or the amino acid portion. For instance, replacing cyclohexylmethyl bromide with 4-fluorobutyl bromide leads to the synthesis of MDMB-4F-BUTINACA. frontiersin.orgnih.gov Similarly, using different amino acid esters results in compounds like ADB-CHMINACA (from L-valinamide) or AB-CHMINACA. bertin-bioreagent.comfrontiersin.org

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Alkylation | Indazole-3-carboxylate ester, Cyclohexylmethyl bromide, Sodium hydride (NaH) | Methyl 1-(cyclohexylmethyl)-1H-indazole-3-carboxylate |

| 2 | Ester Hydrolysis | Sodium hydroxide (NaOH) | 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid |

| 3 | Amide Coupling | L-tert-leucine methyl ester hydrochloride, Coupling agents (e.g., TBTU, EDC/HOBt) | This compound |

Stereochemical Considerations and Enantiomeric Analysis in this compound Synthesis

This compound possesses a single stereocenter at the α-carbon of the tert-leucinate moiety, meaning it can exist as two enantiomers: (S) and (R). ofdt.fr Forensic and academic analyses have consistently found that commercial samples of this compound almost exclusively contain the (S)-enantiomer. wikipedia.orgresearchgate.net This stereochemical preference is a direct consequence of the synthetic route employed. The synthesis utilizes L-tert-leucine methyl ester as a chiral precursor, which corresponds to the (S)-configuration. researchgate.net This starting material is abundant and relatively inexpensive, making it the logical choice for large-scale clandestine synthesis. wikipedia.orgresearchgate.net

The differentiation and quantification of the enantiomers are critical, as they can exhibit different biological potencies. nih.gov The primary technique for enantiomeric analysis is chiral High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net Methods have been developed using specific chiral stationary phases, such as Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)], which has shown high selectivity for synthetic cannabinoids with a terminal methyl ester group like this compound. researchgate.netmmu.ac.uk Such methods can achieve excellent separation of the (S) and (R) enantiomers, allowing for the determination of enantiomeric purity in seized samples. researchgate.netnih.gov

For the absolute determination of the stereochemistry, advanced chiroptical spectroscopic methods are employed. Vibrational Circular Dichroism (VCD) spectroscopy, in conjunction with Density Functional Theory (DFT) calculations, has been successfully used to confirm the (S)-configuration of synthetic samples. researchgate.net

| Aspect | Description | Primary Analytical Technique |

|---|---|---|

| Predominant Form | (S)-enantiomer | N/A (Result of synthesis precursor) |

| Enantiomeric Separation | Separation of (S) and (R) enantiomers for purity assessment. | Chiral High-Performance Liquid Chromatography (HPLC) |

| Absolute Configuration | Unambiguous determination of the 3D arrangement (S or R). | Vibrational Circular Dichroism (VCD) Spectroscopy |

Spectroscopic and Chromatographic Techniques for Structural Confirmation

The definitive identification and structural confirmation of this compound rely on a combination of chromatographic and spectroscopic techniques. These methods are essential for forensic laboratories to unambiguously identify the compound in seized materials. drugsandalcohol.ie

Chromatographic Techniques Coupled with Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the workhorses of forensic analysis. nih.gov GC-MS provides characteristic retention times and electron ionization (EI) mass spectra, which feature predictable fragmentation patterns. unodc.org LC-MS, particularly high-resolution mass spectrometry (HRMS) variants like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), offers high sensitivity and mass accuracy. drugsandalcohol.ieresearchgate.netresearchgate.net This allows for the determination of the exact molecular formula from the protonated molecule [M+H]⁺ and the structural elucidation of fragments generated via tandem mass spectrometry (MS/MS). researchgate.netresearchgate.net

| m/z (Mass-to-charge ratio) | Proposed Fragment Ion |

|---|---|

| 385 | Molecular Ion [M]⁺ |

| 329 | Loss of isobutene fragment |

| 297 | Loss of the tert-leucine methyl ester group |

| 241 | Further fragmentation of the indazole core |

| 145 | Indazole-3-carboxamide fragment |

| 131 | Indazole fragment |

| Source: Data adapted from unodc.org |

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information. 1D NMR (¹H and ¹³C) experiments reveal the chemical environment of each hydrogen and carbon atom in the molecule. oup.com For complete and unambiguous assignment of all signals, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. oup.comd-nb.info Fourier-Transform Infrared (FTIR) spectroscopy is also used to identify key functional groups, such as the carbonyl (C=O) stretches of the amide and ester groups and the N-H bond of the amide. d-nb.info

| Technique | Abbreviation | Information Provided |

|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Retention time, molecular weight, and fragmentation pattern. nih.govunodc.org |

| Liquid Chromatography-High Resolution Mass Spectrometry | LC-HRMS | Accurate mass for molecular formula determination, fragmentation pathways. nih.govresearchgate.net |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Complete molecular structure and connectivity of atoms (¹H, ¹³C, 2D NMR). oup.comd-nb.info |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of functional groups (e.g., C=O, N-H). d-nb.info |

Pharmacological Characterization of Mdmb Chminaca at Cannabinoid Receptors and Beyond

Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Efficacy Studies

MDMB-CHMINACA is an indazole-based synthetic cannabinoid that functions as a powerful agonist of the CB1 receptor. wikipedia.org It is recognized as one of the most potent cannabinoid agonists currently known. wikipedia.org

Research has established the high potency of this compound through the determination of its dissociation constant (Ki) and half-maximal effective concentration (EC50). The compound exhibits a binding affinity (Ki) of 0.0944 nM at the CB1 receptor and an EC50 of 0.330 nM. wikipedia.org Another study reported a Ki value of 0.135 nM for the CB1 receptor. nih.gov Some studies have reported varying EC50 values, with one indicating a value of 10 nM at the CB1 receptor. europa.eu

Table 1: this compound Cannabinoid Receptor Binding Affinity and Efficacy

| Parameter | Receptor | Value |

|---|---|---|

| Ki | CB1 | 0.0944 nM wikipedia.org |

| Ki | CB1 | 0.135 nM nih.gov |

| EC50 | CB1 | 0.330 nM wikipedia.org |

| EC50 | CB1 | 10 nM europa.eu |

Comparative Pharmacological Potency with Other Synthetic Cannabinoids

When compared to other synthetic cannabinoids, this compound demonstrates significant potency. For instance, its EC50 value of 0.78 nM at the CB1 receptor is comparable to that of 5F-MDMB-PINACA (EC50 = 0.84 nM). colostate.edu In contrast, MDMB-CHMICA, a structurally related compound, has an EC50 of 0.14 nM, which is approximately eight times lower than that of JWH-018 (1.13 nM). wikipedia.org Another related compound, AB-CHMINACA, has an EC50 of 7.4 nM at the CB1 receptor. drugsandalcohol.ie

Table 2: Comparative Potency of Synthetic Cannabinoids at the CB1 Receptor

| Compound | EC50 (nM) |

|---|---|

| MDMB-CHMICA | 0.14 wikipedia.org |

| This compound | 0.78 colostate.edu |

| 5F-MDMB-PINACA | 0.84 colostate.edu |

| JWH-018 | 1.13 wikipedia.org |

| AB-CHMINACA | 7.4 drugsandalcohol.ie |

Investigation of Non-Cannabinoid Receptor Interactions

Beyond the cannabinoid system, this compound has been shown to interact with other receptor systems. It has been identified as an antagonist of the GPR55 receptor and a micromolar inhibitor of the GPR18 receptor. frontiersin.orgfrontiersin.org

Modulation of Ion Channels: T-type Calcium Channels (Cav3.2)

Studies have revealed that this compound and the related compound AMB-CHMINACA can potently block human T-type calcium channels (Cav3.2). biorxiv.orggenscript.combiorxiv.orgcornell.edu MDMB-CHMICA, a similar compound, blocked Cav3.2 with an IC50 value of 1.5 µM. biorxiv.orggenscript.comcornell.edu This blocking effect was enhanced when the channel was in a slow-inactivated state. biorxiv.orggenscript.comcornell.edu Specifically, MDMB-CHMICA shifted the half-activation potential of Cav3.2 by -7mV but did not significantly affect steady-state inactivation. biorxiv.orggenscript.combiorxiv.org

Neuropharmacological Effects and Endocannabinoid System Modulation in Animal Models

In animal studies, this compound has been shown to induce memory impairment and affect locomotive activity. nih.govmdpi.comresearchgate.net

Alterations in Endogenous Cannabinoid Levels (Anandamide, 2-Arachidonoyl Glycerol)

One hour after administration in animal models, this compound led to a seven-fold increase in the hippocampal content of 2-arachidonoyl glycerol (B35011) (2-AG). nih.gov This was accompanied by a reduction in the mRNA expression levels of monoacylglycerol lipase (B570770) (MAGL), the enzyme responsible for degrading 2-AG. nih.gov While an increase in anandamide (B1667382) (AEA) levels was also observed, it was not statistically significant. nih.govnih.gov The study also noted a significant reduction in the mRNA expression of brain-derived neurotrophic factor (BDNF) in the hippocampus one hour after treatment. mdpi.com

Impact on Endocannabinoid Metabolizing Enzymes (FAAH, MAGL)

This compound has been shown to influence the primary enzymes responsible for the degradation of endocannabinoids. Research indicates that the administration of this compound can alter the messenger RNA (mRNA) expression levels of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the enzymes that break down anandamide (AEA) and 2-arachidonoyl glycerol (2-AG), respectively. nih.govresearchgate.netresearchgate.netmdpi.com

In animal studies involving mice, administration of this compound resulted in a time-dependent reduction of the mRNA expression of these key enzymes. nih.gov A significant decrease in MAGL mRNA expression levels was observed one hour after administration. nih.govmdpi.com For FAAH, a significant reduction in mRNA expression was noted three hours post-administration. nih.govmdpi.com These enzymatic suppressions are thought to be directly related to the observed increases in the levels of the endocannabinoids AEA and 2-AG in the hippocampus one hour after this compound is administered. nih.govresearchgate.netresearchgate.netresearchgate.net The inhibition of these metabolic enzymes leads to an accumulation of their respective endocannabinoid substrates. nih.gov

Table 1: Effect of this compound on Endocannabinoid Metabolizing Enzyme mRNA Expression in Mice

| Enzyme | Time Point | Observation | Source(s) |

|---|---|---|---|

| MAGL | 1 hour | Significant reduction in mRNA expression | nih.govmdpi.com |

| 3 hours | Downward trend, but not significantly altered | nih.gov | |

| FAAH | 1 hour | No significant change | nih.gov |

| 3 hours | Significant reduction in mRNA expression | nih.govmdpi.com |

Effects on Brain-Derived Neurotrophic Factor (BDNF) Expression

Studies have demonstrated that this compound administration affects the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, differentiation, and synaptic plasticity. nih.govresearchgate.net Specifically, research in animal models has shown a significant reduction in the mRNA expression levels of BDNF in the hippocampus one hour after treatment with this compound. nih.govresearchgate.netmdpi.com

This acute downregulation of BDNF is temporary, with expression levels returning to non-significant differences at the three-hour and five-hour marks post-administration. mdpi.com The reduction in BDNF expression at the one-hour time point coincides with observed cognitive and memory impairments, suggesting a potential mechanistic link between the compound's effect on this neurotrophin and its behavioral outcomes. nih.govresearchgate.net The decrease in BDNF mRNA expression has been linked to the concurrent increase in endocannabinoid content following exposure to the synthetic cannabinoid. nih.govresearchgate.netmdpi.com

Table 2: Effect of this compound on Hippocampal BDNF mRNA Expression in Mice

| Time Point | Observation | Source(s) |

|---|---|---|

| 1 hour | Significant reduction in BDNF mRNA expression | nih.govresearchgate.netmdpi.com |

| 3 hours | Not significantly different from control | mdpi.com |

| 5 hours | Not significantly different from control | mdpi.com |

Behavioral Phenotyping in Animal Models

The administration of this compound in animal models induces a range of distinct behavioral changes, particularly affecting locomotor activity, memory, and producing catalepsy. These effects are typically observed within the first few hours following exposure. nih.gov

Locomotor Activity: In mice, this compound significantly reduces locomotor capabilities. nih.gov A marked decrease in movement and velocity is observed one hour after administration, an effect that is sustained for at least three hours. nih.gov This hypomobility is a common indicator of central nervous system depression. nih.gov

Memory Impairment: Cognitive functions, specifically learning and memory, are notably disrupted by this compound. nih.govresearchgate.net Using the novel object recognition test, studies have shown that the compound induces significant memory impairment in mice at both one and three hours post-administration. nih.govresearchgate.netresearchgate.net This suggests that the compound interferes with memory consolidation processes. researchgate.net

Catalepsy: A prominent pharmacological effect of this compound in animal models is the induction of catalepsy, a state of immobility and muscular rigidity. nih.gov Mice treated with the compound have been observed to develop strong cataleptic effects one hour after exposure. nih.gov This state is characterized by a failure to correct an externally imposed posture. Catalepsy is a recognized effect of potent cannabinoid receptor agonists. ekb.egfrontiersin.org

Table 3: Summary of Behavioral Effects of this compound in Animal Models (Mice)

| Behavioral Effect | Time of Onset/Duration | Observation | Source(s) |

|---|---|---|---|

| Locomotor Impairment | 1 hour, sustained at 3 hours | Significant decrease in locomotive and velocity capabilities | nih.gov |

| Memory Impairment | 1 and 3 hours | Significant disruption in learning and memory consolidation | nih.govresearchgate.netresearchgate.net |

| Catalepsy | 1 hour | Induction of strong catalepsy-induced immobility | nih.gov |

Biotransformation Pathways and Metabolite Profiling of Mdmb Chminaca

In Vitro Metabolic Studies Using Hepatic Microsomes (e.g., Human Liver Microsomes)

In vitro studies using human liver microsomes (HLMs) are a cornerstone for elucidating the metabolic fate of synthetic cannabinoids like MDMB-CHMINACA. d-nb.info These studies provide a controlled environment to identify the primary enzymatic reactions that occur in the liver. uniklinik-freiburg.de

Incubation of this compound with HLMs has revealed that the compound is extensively metabolized. nih.gov One study identified twenty-seven Phase I metabolites, generated through twelve different types of biotransformations. nih.gov The major metabolic pathways observed in HLM incubations are ester hydrolysis and hydroxylation. nih.govresearchgate.net These findings are consistent with the metabolism of other structurally related synthetic cannabinoids. researchgate.net The use of high-resolution mass spectrometry is crucial in these studies to accurately identify the chemical formula and structure of the resulting metabolites. nih.govresearchgate.net The metabolic profile generated from HLM assays generally correlates well with metabolites found in authentic human samples, confirming the model's utility. uniklinik-freiburg.denih.gov

Table 1: Summary of Key Findings from In Vitro HLM Studies of this compound

| Finding | Details | Reference(s) |

| Number of Metabolites Identified | 27 Phase I metabolites | nih.gov |

| Major Biotransformation Pathways | Ester hydrolysis and hydroxylation | nih.govresearchgate.net |

| Minor Biotransformation Pathways | Dehydrogenation, ketone formation, dihydroxylation | nih.gov |

| Primary Site of Metabolism | Cyclohexylmethyl (CHM) tail and tert-leucine moiety | nih.govresearchgate.net |

| Analytical Technique | High-resolution mass spectrometry (HRMS) | nih.govresearchgate.net |

In Vivo Metabolic Studies Using Animal Models (e.g., Zebrafish)

To complement in vitro findings, animal models are employed to understand metabolism in a whole-organism context. The zebrafish (Danio rerio) has emerged as a viable in vivo model for studying the metabolism of new psychoactive substances, including synthetic cannabinoids. nih.govnih.gov This is due to the high degree of physiological and genetic similarity to humans. nih.gov

Studies using zebrafish have been conducted to verify the metabolic pathways of this compound identified in HLM experiments. researchgate.netnih.gov The results show a strong correlation between the metabolites generated in the zebrafish model and those from HLM incubations. researchgate.net In one comparative study, 29 metabolites were identified in both the zebrafish and HLM models. researchgate.netnih.gov This confirms that biotransformations primarily occur on the cyclohexylmethyl tail, with minor reactions on the tert-butyl chain, and no observed metabolism of the indazole ring. researchgate.netnih.gov The consistency between the in vitro and in vivo models strengthens the confidence in identifying reliable biomarkers for detecting this compound intake. researchgate.net

Identification and Characterization of Phase I Biotransformation Products

Phase I metabolism of this compound involves several key oxidative and hydrolytic reactions that introduce or expose functional groups on the parent molecule.

Hydroxylation is a dominant Phase I metabolic pathway for this compound. nih.govresearchgate.net This reaction, primarily catalyzed by cytochrome P450 enzymes, involves the addition of a hydroxyl (-OH) group to the molecule. biosynth.com For this compound, these hydroxylations occur predominantly on the cyclohexylmethyl (CHM) moiety. nih.govresearchgate.net Monohydroxylated metabolites are common, and dihydroxylation products have also been identified. nih.gov Minor hydroxylation can also occur on the tert-butyl chain. researchgate.net The specific monohydroxylated metabolites of the CHM group are considered suitable candidates for bioanalytical assays to confirm consumption of this compound. nih.gov

Alongside hydroxylation, ester hydrolysis is a major biotransformation pathway for this compound. nih.govresearchgate.net This reaction involves the cleavage of the methyl ester group on the tert-leucine moiety, resulting in a carboxylic acid metabolite. nih.govwikipedia.org This hydrolysis is a common metabolic route for synthetic cannabinoids that possess an ester functional group. researchgate.net The resulting carboxylic acid product (this compound M1) is often one of the most abundant metabolites found and can undergo further metabolic changes. researchgate.netnih.gov

Following the initial primary metabolic steps, further oxidative reactions can occur. The ester hydrolysis product can undergo additional biotransformations, including dehydrogenation, which involves the removal of hydrogen atoms. nih.gov Other identified pathways include the formation of a ketone group and further mono- and dihydroxylation of the already-hydrolyzed metabolite. nih.gov These subsequent reactions create a diverse profile of metabolites from a single parent compound.

Table 2: Major Phase I Metabolites of this compound

| Metabolite Type | Description | Primary Location | Reference(s) |

| Monohydroxylation | Addition of one hydroxyl group | Cyclohexylmethyl (CHM) moiety | nih.govresearchgate.net |

| Ester Hydrolysis | Cleavage of the methyl ester to a carboxylic acid | Tert-leucine moiety | nih.govresearchgate.netnih.gov |

| Dihydroxylation | Addition of two hydroxyl groups | Cyclohexylmethyl (CHM) moiety | nih.gov |

| Ketone Formation | Oxidation of a hydroxyl group to a ketone | Cyclohexylmethyl (CHM) moiety | nih.gov |

| Dehydrogenation | Removal of hydrogen, often following ester hydrolysis | Various | nih.gov |

Metabolite Activity Assessment at Cannabinoid Receptors

For this compound, reports indicate that at least two of its major metabolites are active and target the CB1 receptor. nih.gov While the parent compound, this compound, is a highly potent full agonist of the CB1 receptor, its metabolites may show reduced, but still significant, activity. wikipedia.orgnih.gov For instance, studies on the hydrolysis metabolites of structurally similar compounds have shown that they retain activity at the CB1 receptor, although with lower potency than the parent drug. ugent.be This retained activity suggests that the metabolites could contribute to the prolonged or varied effects observed after consumption. mdpi.comnih.gov

Structure-Metabolism Relationships of this compound and Analogues

The metabolic fate of a synthetic cannabinoid is intricately linked to its chemical structure. Understanding these structure-metabolism relationships is crucial for predicting the biotransformation of new analogues and for identifying reliable biomarkers of consumption. The metabolism of this compound has been extensively studied, providing a model for other indazole carboxamide derivatives. nih.gov

Research based on in vitro incubations with human liver microsomes (HLMs) and in vivo models like the zebrafish has established that the primary metabolic pathways for this compound are ester hydrolysis and hydroxylation. nih.govresearchgate.netnih.gov These biotransformations predominantly occur at specific sites on the molecule, a pattern that holds true for many of its structural analogues. nih.gov

The main metabolic reactions include:

Ester Hydrolysis: The methyl ester group is readily hydrolyzed to form a carboxylic acid metabolite. This reaction is a major pathway for this compound and other synthetic cannabinoids containing a terminal ester group. nih.govresearchgate.net

Hydroxylation: This is another major biotransformation, with the cyclohexylmethyl (CHM) moiety being the primary site for the addition of hydroxyl groups. nih.govresearchgate.net Minor hydroxylation also occurs on the tert-butyl part of the molecule. researchgate.netnih.gov The indazole core, however, appears to be resistant to metabolic reactions. researchgate.netnih.gov

Secondary Transformations: The initial metabolites, particularly the one formed by ester hydrolysis, can undergo further metabolic changes. These include dehydrogenation, additional mono- or dihydroxylation, and the formation of a ketone. nih.gov

The metabolic profile of this compound serves as a predictive guide for its analogues. nih.gov For example, MDMB-CHMICA, an analogue that features an indole (B1671886) core instead of an indazole core, exhibits a similar metabolic pattern dominated by ester cleavage and hydroxylation on the cyclohexylmethyl and tert-butyl moieties. researchgate.net

A significant aspect of the structure-metabolism relationship among these compounds is the formation of common metabolites. The hydrolysis of the ester group in this compound results in the metabolite this compound-COOH (also known as ADB-CHMINACA-COOH). ugent.be This same carboxylic acid metabolite is also formed from the hydrolysis of the terminal amide in its analogue, ADB-CHMINACA. ugent.be This metabolic convergence highlights the challenges in unequivocally identifying the parent compound from urinary metabolite data alone and underscores the importance of detecting more specific metabolites, such as those hydroxylated on the cyclohexyl ring. nih.govuniklinik-freiburg.de

Studies comparing various synthetic cannabinoids have shown that those derived from L-valine and L-tert-leucine, like this compound, frequently undergo hydrolysis of their ester or amide linkage. ugent.benih.gov The structure of the amino acid moiety and the nature of the linked group (ester vs. amide) can influence the rate and extent of this hydrolysis. nih.gov For instance, replacing an amide with a methyl or ethyl ester group has been shown to result in higher potency at the CB1 receptor for some analogues. ugent.be Furthermore, the length of the alkyl chain in other analogues can influence whether metabolism is more prevalent on the tail or the core of the molecule. oup.com

Research Findings on this compound Metabolism

| Study Type | Key Findings | Identified Metabolites | Reference |

| Human Liver Microsomes (in vitro) | Identified 27 metabolites. Major pathways were ester hydrolysis and hydroxylation, mainly on the cyclohexylmethyl (CHM) moiety. | Included products of hydroxylation, ester hydrolysis, dehydrogenation, and ketone formation. | nih.gov |

| Zebrafish Model & Human Liver Microsomes (in vivo & in vitro) | Identified 29 metabolites. Biotransformations occurred on the cyclohexylmethyl tail and tert-butyl chain, but not the indazole ring. | M1 group (ester hydrolysis) and M2 group (monohydroxylation) recommended as key markers. | researchgate.netnih.gov |

| Comparative Study | Hydrolysis of the ester in this compound and the amide in ADB-CHMINACA produces the same carboxy metabolite (ADB-CHMINACA-COOH). | ADB-CHMINACA-COOH | ugent.be |

Identified Biotransformation Pathways of this compound

| Metabolic Reaction | Location on Molecule | Resulting Product |

| Ester Hydrolysis | tert-leucinate methyl ester | Carboxylic acid metabolite |

| Monohydroxylation | Cyclohexylmethyl (CHM) ring | CHM-monohydroxylated metabolites |

| Dihydroxylation | Cyclohexylmethyl (CHM) ring | CHM-dihydroxylated metabolites |

| Hydroxylation | tert-butyl moiety | tert-butyl hydroxylated metabolites |

| Dehydrogenation/Ketone Formation | Cyclohexylmethyl (CHM) ring (following hydroxylation) | Ketone metabolite |

Advanced Analytical Methodologies for Mdmb Chminaca and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to separating MDMB-CHMINACA from complex matrices and distinguishing it from other structurally similar compounds.

Ultra-high performance liquid chromatography (UHPLC) is a powerful tool for the analysis of this compound. unodc.org Its advantages over traditional HPLC include higher separation efficiency due to the use of columns with sub-2 µm particles, which operate at higher back pressures. unodc.org This results in significantly faster analysis times and reduced solvent consumption, making it an environmentally friendlier option. unodc.org

Several studies have detailed UHPLC methods coupled with mass spectrometry for the detection of this compound and its metabolites in various biological samples, including urine, blood, and hair. uniklinik-freiburg.denih.govrsc.org For instance, a method using a Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm) has been successfully validated for the chromatographic separation of synthetic cannabinoids, including this compound metabolites. researchgate.net The mobile phase for such separations often consists of a gradient of acetonitrile (B52724) and water, with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization and peak shape. uniklinik-freiburg.de A specific UHPLC method for metabolite identification utilized a Kinetex C18 column and a gradient of acetonitrile with 0.1% formic acid and 2 mM ammonium formate. uniklinik-freiburg.de Chiral HPLC methods have also been developed to separate the enantiomers of synthetic cannabinoids, which is critical as different enantiomers can exhibit varied biological activity. researchgate.netnih.gov

Table 1: Example UHPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Kinetex C18 (100 mm × 2.1 mm, 2.6 µm) |

| Mobile Phase A | 1% Acetonitrile, 0.1% Formic Acid, 2 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid, 2 mM Ammonium Formate |

| Flow Rate | 0.5 mL/min |

| Post-Column Infusion | Isopropanol (0.2 mL/min) |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is considered a gold standard for the identification of synthetic cannabinoids in seized materials. unodc.org It offers excellent chromatographic resolution. unodc.org However, challenges can arise, such as the co-elution of structurally similar compounds like this compound and MMB-CHMICA when using standard columns like the HP-5. unodc.org To overcome this, columns with different polarities, such as the DB-35, can be employed to achieve separation. unodc.org

A significant consideration with GC analysis is the thermal degradation of amide-based synthetic cannabinoids. nih.gov During GC-MS analysis, these compounds can undergo thermolytic degradation, and if an alcohol solvent like methanol (B129727) is used, esterification can occur, transforming the original compound into another synthetic cannabinoid. nih.gov For example, the amide group of some synthetic cannabinoids can be converted to an ester group, forming compounds like this compound. nih.gov To mitigate this, the use of analyte protectants, such as sorbitol, has been shown to protect the compounds and improve their chromatographic peak shape. nih.gov Pyrolysis-GC-MS is another application used to study the combustion products of synthetic cannabinoids, providing valuable information for toxicological analysis. rsc.org

Table 2: Typical GC-MS Operating Conditions for Synthetic Cannabinoid Analysis

| Parameter | Value |

|---|---|

| Column | HP-1 (50 m × 0.32 mm, 0.17 μm thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | 80°C, ramped to 320°C at 20°C/min, held for 3.0 min |

| Transfer Line Temp. | 310°C |

| Ion Source Temp. | 310°C |

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass spectrometry is indispensable for the sensitive and selective identification and quantification of this compound and its metabolites, especially at the low concentrations typically found in biological samples. unodc.orgnih.gov

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole-Orbitrap and Quadrupole Time-of-Flight (QTOF) systems, provide highly accurate mass measurements, which are crucial for elucidating the elemental composition of unknown compounds and their metabolites. nih.govresearchgate.netnih.gov This capability is essential for differentiating between isomers and identifying novel metabolites. uniklinik-freiburg.denih.gov

For example, a liquid chromatography Q-Exactive HF Hybrid Quadrupole-Orbitrap mass spectrometry (LC-QE-HF-MS) method was used to identify 29 metabolites of this compound in zebrafish and human liver microsome models. nih.gov This technique, operating in full scan positive ion mode with targeted MS/MS, allowed for the accurate mass measurement of precursor and fragment ions, leading to the elucidation of metabolic pathways. researchgate.netnih.gov Similarly, UHPLC-QTOF-MS methods have been developed for the screening and quantification of synthetic cannabinoid metabolites in urine, demonstrating the power of HRMS in routine toxicological analysis.

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of synthetic cannabinoid analysis. nih.govnih.gov This technique involves the isolation of a specific precursor ion (e.g., the protonated molecule of this compound) and its subsequent fragmentation to produce a characteristic product ion spectrum. This fragmentation pattern serves as a molecular fingerprint for confident identification. uniklinik-freiburg.deresearchgate.net

LC-MS/MS is a widely used platform for both qualitative and quantitative analysis of this compound and its metabolites in complex matrices like herbal mixtures and biological fluids. unodc.orgnih.gov Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS, where specific precursor-to-product ion transitions are monitored, providing exceptional sensitivity and specificity. uniklinik-freiburg.de For instance, an LC-MS/MS method was successfully used to detect this compound metabolites in authentic urine samples by integrating the corresponding ion transitions into an existing screening method. uniklinik-freiburg.de The fragmentation patterns observed in MS/MS spectra are also critical for structural elucidation, helping to identify the sites of metabolic transformations such as hydroxylation and ester hydrolysis. uniklinik-freiburg.deresearchgate.net

Table 3: Example ESI-MSn Fragmentation of MDMB-CHMCZCA (a related compound)

| Precursor Ion (m/z) | Fragment Ions (m/z) | Probable Fragment Structure |

|---|

Spectroscopic Methods for Definitive Structural Elucidation (e.g., NMR, VCD, ECD)

While chromatographic and mass spectrometric methods are powerful for detection and quantification, definitive structural elucidation, particularly of stereochemistry, often requires spectroscopic techniques. uni-rostock.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the complete structural characterization of synthetic cannabinoids. uni-rostock.detandfonline.com Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to determine the connectivity of atoms within the molecule. rsc.org However, NMR alone may not always be sufficient to determine the stereoconfiguration of chiral centers. unodc.org

For determining the absolute configuration of enantiomers, chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are utilized. researchgate.netdrugsandalcohol.ieofdt.fr These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained VCD or ECD spectra with those predicted by quantum-chemical calculations (e.g., using Density Functional Theory), the absolute configuration (R or S) of a chiral molecule can be determined. researchgate.netresearchgate.net For instance, VCD spectroscopy was successfully used to determine the S-configuration of a synthetic cannabinoid related to this compound, while ECD was found to be inconclusive in that particular case. researchgate.netresearchgate.net

Chiral Separation Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

The toxicological and pharmacological activity of synthetic cannabinoids can be highly dependent on their stereochemistry. This compound possesses a chiral center at the α-carbon of the L-tert-leucine methyl ester moiety, resulting in two enantiomers, (S) and (R). Research has demonstrated that for many synthetic cannabinoids, the (S)-enantiomer exhibits significantly higher potency at the cannabinoid receptors compared to the (R)-enantiomer. nih.govnih.gov Consequently, the ability to separate and quantify these enantiomers is crucial for forensic analysis, potency assessment, and understanding the pharmacological profile of seized materials. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for this purpose. researchgate.netcsfarmacie.cz

The fundamental principle of chiral HPLC involves the differential interaction of enantiomers with a chiral stationary phase, leading to the formation of transient diastereomeric complexes with varying stabilities. csfarmacie.cz This difference in interaction strength results in different retention times, allowing for their separation. The selection of the appropriate CSP and mobile phase is critical for achieving effective resolution. chiralpedia.com

For this compound and structurally related synthetic cannabinoids, polysaccharide-based CSPs, particularly those with amylose (B160209) or cellulose (B213188) derivatives, have proven effective. researchgate.netfrontiersin.org Specifically, columns such as Lux® Amylose-1, which contains amylose tris(3,5-dimethylphenylcarbamate), have shown high selectivity for synthetic cannabinoids with a terminal methyl ester group like this compound. nih.govnih.govfrontiersin.org Similarly, CHIRALPAK® series columns, such as CHIRALPAK® IA-3, have been successfully used in normal phase mode to separate the enantiomers of the related compound MDMB-CHMICA. nih.govfrontiersin.org Optimized isocratic separation methods have achieved excellent enantiomer resolution values (Rs) of ≥1.99. nih.govresearchgate.netfrontiersin.org

Analyses of seized materials using chiral HPLC methods, often coupled with photodiode array (PDA) and/or high-resolution mass spectrometry (e.g., QToF-MS/MS) detectors, have consistently found that the (S)-enantiomer is predominant in illicit products, often comprising 93.6% to over 99% of the total compound. nih.govresearchgate.netfrontiersin.org The development of self-developed chiral HPLC methods has been essential for assessing the enantiomeric purity of samples from police seizures and test purchases. researchgate.netresearchgate.net The prevalence of the (S)-enantiomer is likely due to the commercial availability and lower cost of the corresponding (S)-configured chiral precursors used in clandestine synthesis. amazonaws.com

Table 1: Chiral HPLC Separation Methods for this compound and Related Synthetic Cannabinoids This table is interactive. You can sort and filter the data.

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase Mode | Detector | Key Finding | Reference |

|---|---|---|---|---|---|

| MDMB-CHMCZCA | Self-developed method | Not specified | HPLC-UV (254 nm) | Successful separation of (R) and (S) enantiomers. Seized samples were enantiopure (S)-3. | researchgate.net |

| 5F-MDMB-PINACA | Lux® Amylose-1 | Isocratic | HPLC-PDA-QToF-MS/MS | High selectivity for SCRAs with a terminal methyl ester. Rs ≥ 1.99. | nih.govfrontiersin.org |

| AMB-FUBINACA | Lux® Amylose-1 | Isocratic | HPLC-PDA-QToF-MS/MS | High selectivity for SCRAs with a terminal methyl ester. Rs ≥ 1.99. | nih.govfrontiersin.org |

| MDMB-CHMICA | CHIRALPAK® IA-3 | Normal Phase | Not specified | Successful separation of enantiomers reported. | nih.govfrontiersin.org |

| AB-CHMINACA | Lux® i-Cellulose-5 | Isocratic | HPLC-PDA-QToF-MS/MS | High selectivity for SCRAs with a terminal amide moiety. Rs ≥ 1.99. | nih.govfrontiersin.org |

Development of Reference Standards and Bioanalytical Assays

The accurate identification and quantification of this compound and its metabolites in forensic and clinical settings depend on the availability of high-purity, well-characterized reference materials and validated bioanalytical methods.

Reference Standards: Analytical reference standards for this compound are commercially available from several suppliers and are essential for the qualitative and quantitative analysis of the compound in seized materials and biological specimens. caymanchem.combertin-bioreagent.comzeptometrix.comlgcstandards.com These standards are typically sold as solutions in solvents like acetonitrile at specified concentrations (e.g., 100 µg/mL or 1000 µg/mL). zeptometrix.com For quantitative applications, Certified Reference Materials (CRMs) are required. caymanchem.com CRMs are manufactured and tested under stringent international standards, such as ISO/IEC 17025 and ISO 17034, and are accompanied by a certificate of analysis that provides certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.com The availability of CRMs for this compound and its metabolites ensures the accuracy and comparability of results between different laboratories. caymanchem.comcerilliant.com The collaboration between laboratories, manufacturers, and government entities is crucial for the timely synthesis and distribution of reference standards for newly emerging psychoactive substances. nih.gov

Bioanalytical Assays: Due to extensive and rapid metabolism, the parent this compound compound is often present at very low concentrations or is entirely absent in urine samples, making its detection challenging. nih.govresearchgate.net Therefore, bioanalytical assays for monitoring consumption typically target the more abundant and persistent metabolites. nih.govresearchgate.net

The development of these assays begins with metabolism studies, commonly using in vitro models such as human liver microsomes (HLM). nih.gov Such studies have identified the primary metabolic pathways for this compound as ester hydrolysis and hydroxylation. nih.govresearchgate.net Ester hydrolysis cleaves the methyl ester group, forming this compound N-(3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (hydrolysis metabolite). This initial metabolite can then undergo further biotransformations. Hydroxylation reactions occur predominantly on the cyclohexylmethyl (CHM) moiety. nih.govresearchgate.net

Based on these findings, researchers have proposed that the CHM-monohydroxylated metabolites are the most suitable biomarkers for confirming this compound intake. nih.govresearchgate.net The detection methods of choice are highly sensitive and selective, primarily employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-QTOF-MS). nih.govnih.govresearchgate.net These techniques allow for the confident identification of metabolites based on accurate mass measurements and fragmentation patterns, even in complex biological matrices like urine, blood, and oral fluid. nih.govresearchgate.net The validation of these bioanalytical methods assesses parameters such as selectivity, linearity, precision, accuracy, and recovery to ensure reliable and defensible results for forensic and clinical toxicology. mdpi.com

Table 2: Key Metabolites of this compound Identified for Bioanalytical Assays This table is interactive. You can sort and filter the data.

| Metabolite Type | Metabolic Pathway | Recommended as Biomarker? | Rationale | Reference |

|---|---|---|---|---|

| CHM-monohydroxylated metabolites | Hydroxylation | Yes | Specific to this compound and suitable for implementation into bioanalytical assays. | nih.govresearchgate.net |

| Ester hydrolysis metabolite | Ester Hydrolysis | Yes | Major biotransformation product, often followed by further metabolic steps. | nih.govresearchgate.net |

| Di-hydroxylated metabolites | Hydroxylation | Yes | Identified as significant biotransformation products. | nih.govresearchgate.net |

Structure Activity Relationship Sar and Computational Modeling of Mdmb Chminaca and Analogues

Classical Structure-Activity Relationship (SAR) Investigations

Classical SAR studies dissect the impact of specific structural modifications on the biological activity of a compound. For MDMB-CHMINACA and its analogues, these investigations have highlighted the importance of several molecular regions for cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) binding and activation.

This compound is an indazole-based synthetic cannabinoid. caymanchem.com Its structure is related to AB-CHMINACA, but with key differences: the terminal aminocarbonyl group is replaced by a methyl ester, and the isobutyl moiety is substituted with a more sterically hindered tert-butyl group. caymanchem.com This tert-leucine methyl ester moiety is a critical component contributing to its high potency.

Key SAR findings for this compound and related compounds include:

Indazole vs. Indole (B1671886) Core: Replacing the indole core of some synthetic cannabinoids with an indazole core can significantly alter activity. In some series, this change leads to a reduction in CB1 receptor activity. ofdt.fr However, for this compound, the indazole core is a feature of many potent synthetic cannabinoids. frontiersin.org

Amino Acid Moiety: The amino acid-derived side chain is crucial. The (S)-enantiomer of carboxamide-type synthetic cannabinoids, including those related to this compound, generally exhibits higher potency at the CB1 receptor compared to the (R)-enantiomer. mdpi.com For instance, the (S)-enantiomers of compounds like AMB-FUBINACA and AB-CHMINACA show enhanced potency. frontiersin.org

Terminal Ester vs. Amide: The presence of a methyl ester in this compound, as opposed to a terminal amide found in compounds like AB-CHMINACA, influences its pharmacological profile. caymanchem.com Studies comparing valine methyl esters to valinamides have shown that the esters can be more potent. nih.gov

Halogenation: Terminal fluorination of the pentyl chain in some indole-based synthetic cannabinoids increases CB1 receptor binding affinity. mdpi.com While this compound has a cyclohexylmethyl group, the principle of how small, electronegative atoms can influence binding is a recurring theme in SAR studies of synthetic cannabinoids. Research on chloroindole analogues of MDMB-CHMICA showed that chlorination at positions 2, 6, and 7 of the indole core largely retained binding affinity for the hCB1 receptor, while substitution at positions 4 and 5 reduced it. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities, creating mathematical models that can predict the activity of new, untested compounds. srmist.edu.in

2D and 3D-QSAR Methodologies

Both 2D and 3D-QSAR methodologies have been applied to synthetic cannabinoids to understand the structural requirements for high receptor affinity. mdpi.commdpi.com

2D-QSAR: These models use descriptors calculated from the 2D representation of molecules, such as topological indices and physicochemical properties. srmist.edu.in

3D-QSAR: These more advanced models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of molecules and their surrounding steric and electrostatic fields. acs.orgnih.gov These methods provide a 3D map highlighting regions where modifications would likely increase or decrease biological activity. tandfonline.com

For cannabinoid receptor ligands, 3D-QSAR models have been instrumental. They involve aligning a series of molecules and calculating their steric and electrostatic fields. These fields are then correlated with the biological activities of the compounds to build a predictive model. acs.org

Predictive Models for Cannabinoid Receptor Ligands

Researchers have developed several QSAR models to predict the binding affinities of synthetic cannabinoids for CB1 and CB2 receptors. One notable study developed robust 3D-QSAR models for a large and chemically diverse set of 312 CB1 ligands and 187 CB2 ligands, which included compounds like this compound. researchgate.netmdpi.com These models demonstrated high predictive power, confirmed by statistical validation. researchgate.net

These predictive models are valuable tools for several reasons:

They can estimate the potency of newly emerging synthetic cannabinoids, providing an early warning system for potentially dangerous substances. mdpi.com

They guide the design of new ligands with desired properties, such as improved selectivity for CB2 over CB1, which is a goal for therapeutic applications. researchgate.net

The models for CB1 and CB2 ligands have revealed key differences in the structural requirements for binding to each receptor, aiding in the design of selective compounds. nih.gov The visualization of these models through 3D maps helps to understand the hydrophobic, electrostatic, and shape-related features that govern ligand-receptor interactions. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the interactions between ligands like this compound and their receptor targets at an atomic level.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. With the recent elucidation of the crystal structure of the CB1 receptor, docking studies have become even more accurate and informative. nih.gov

Docking studies of potent synthetic cannabinoids, including those structurally related to this compound, into the human CB1 receptor have identified plausible binding modes. nih.govfrontiersin.org For example, a study on MDMB-FUBINACA, a potent CB1 agonist, revealed a binding pose highly similar to that of co-crystallized THC derivatives. nih.gov These studies often show that the indazole or indole core of the ligand engages in π-π stacking interactions with aromatic residues in the receptor's binding pocket, such as phenylalanine. nih.govmdpi.com The lipophilic tail occupies a hydrophobic pocket, and the linker region often forms hydrogen bonds with polar residues. nih.gov

For this compound, its high potency is rationalized by its ability to effectively fit into and interact with key residues within the CB1 binding site. mdpi.com Docking studies can also help to rationalize the observed SAR data, for instance, by showing how different substituents affect the binding orientation and interaction energies. frontiersin.org

Scaffold-Hopping Analysis in Ligand Design

Scaffold hopping is a computational drug design strategy that aims to identify novel molecular scaffolds that can mimic the activity of a known ligand. ebi.ac.uk This is particularly relevant in the context of synthetic cannabinoids, where manufacturers continuously modify scaffolds to evade legal restrictions. nih.gov An example of this is the switch from an indazole to an indole core, which can be considered a form of scaffold hopping. drugsandalcohol.ie

In a research context, scaffold-hopping analysis, guided by predictive 3D-QSAR models, has been used to generate virtual libraries of new compounds with potentially high affinity for cannabinoid receptors. researchgate.netmdpi.com By starting with a known potent ligand, parts of its structure (the scaffold) are replaced with other chemical groups that are predicted to maintain or improve the desired interactions with the receptor. researchgate.net This approach led to the design of novel series of indole-based compounds with predicted high affinity for CB1 and CB2 receptors. researchgate.net

This technique accelerates the discovery of new chemical entities with specific pharmacological profiles, whether for research purposes or to anticipate the emergence of new psychoactive substances. mdpi.com

Density Functional Theory (DFT) Calculations for Spectroscopic Interpretation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in the structural elucidation and spectroscopic analysis of novel psychoactive substances like this compound and its analogues. acs.org These theoretical calculations provide a powerful tool for interpreting complex experimental data from techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and chiroptical methods like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD). acs.orgresearchgate.net

Research on related synthetic cannabinoids demonstrates the utility of DFT in determining molecular geometry and assigning vibrational modes. acs.org For instance, in the characterization of MDMB-4en-PINACA, a close analogue of this compound, DFT calculations were employed to optimize the molecular geometry and to accurately assign the infrared absorption bands observed in the experimental attenuated total reflection Fourier-transform infrared (ATR-FTIR) spectrum. d-nb.info The process typically involves initial geometry optimization of various conformers using a functional like B3LYP with a basis set such as 6-31G. d-nb.info The lowest energy conformers are then re-optimized at a higher level of theory, for example, B3LYP/6-311++G(d,p), to achieve more accurate final geometries for the calculation of vibrational frequencies. d-nb.info

A significant application of DFT in this context is the determination of the absolute configuration of chiral molecules. researchgate.net this compound possesses a chiral center in its L-valine methyl ester group. For related compounds like MDMB-CHMCZCA and MDMB-CHMICA, a combination of VCD spectroscopy and DFT calculations has been successfully used to establish the absolute (S)-configuration of the enantiomer found in seized samples. researchgate.netresearchgate.netnih.govresearchgate.net The experimental VCD spectra of the compounds are compared with the calculated spectra for a specific enantiomer (e.g., (S)-configuration), and a match confirms the absolute stereochemistry. researchgate.net This combined approach has proven to be a reliable diagnostic tool, sometimes proving more conclusive than ECD spectroscopy for this class of compounds. researchgate.netnih.gov

The table below summarizes the application of DFT in the spectroscopic analysis of this compound and related synthetic cannabinoids.

| Compound Studied | Spectroscopic Method | Purpose of DFT Calculation | DFT Functional/Basis Set (Example) | Reference |

| MDMB-4en-PINACA | ATR-FTIR | Molecular geometry derivation and assignment of infrared absorption bands. | B3LYP/6-311++G(d,p) | d-nb.infodntb.gov.ua |

| MDMB-CHMCZCA | VCD, ECD, NMR | Determination of absolute configuration (found to be S). | B3PW91/6-311G**/IEFPCM | researchgate.netnih.govresearchgate.net |

| MDMB-CHMICA | VCD, ECD | Confirmation of absolute configuration (found to be S). | Not specified | researchgate.net |

| JWH-018 | Raman | Identification of most stable molecular geometry and interpretation of vibrational modes. | Not specified | acs.org |

Design and Synthesis of this compound Analogues for SAR Probing

The structure-activity relationship (SAR) of synthetic cannabinoids is a critical area of research for understanding the pharmacological and toxicological profiles of these compounds. The design and synthesis of analogues of potent compounds like this compound, which has a high affinity for the CB1 receptor (Ki: 0.135 nM), allow for the systematic investigation of how structural modifications affect receptor binding and functional activity. semanticscholar.orgresearchgate.net The typical synthetic cannabinoid structure can be deconstructed into four key components: a core (e.g., indazole or indole), a tail (e.g., cyclohexylmethyl), a linker (e.g., carboxamide), and a head group (e.g., tert-leucinate). aklagare.se Modifications to each of these regions can significantly alter the compound's interaction with cannabinoid receptors CB1 and CB2. acs.org

Studies have shown that even minor structural changes can lead to large differences in activity, particularly at the CB1 receptor. researchgate.net For example, the replacement of the isopropyl moiety in AB-CHMINACA with a tert-butyl group to form ADB-CHMINACA generally leads to an increase in both affinity and efficacy. ofdt.fr This highlights the importance of the bulky tert-butyl group in the head of this compound for its high potency. europa.eu Similarly, terminal fluorination of the tail alkyl chain is a common modification that often results in greater CB1 receptor binding affinity and potency, as seen in analogues of other synthetic cannabinoid families. mdpi.com

Systematic synthesis of analogue libraries has been a key strategy for probing SAR. nih.govfrontiersin.org For instance, a library of 32 compounds with systematic variations in the head, tail, and core groups was synthesized to evaluate their pharmacological profiles. frontiersin.org Another study focused on the synthesis of chloroindole analogues of MDMB-CHMICA, an indole-based counterpart to this compound. researchgate.net The results showed that chlorination at positions 2, 6, and 7 of the indole core largely retained the high CB1 binding affinity, whereas substitution at positions 4 and 5 reduced it. researchgate.net

The following table presents data on this compound and a selection of its analogues, illustrating the impact of structural modifications on their activity at cannabinoid receptors.

| Compound | Core | Tail | Head Group | CB1 Affinity (Ki, nM) | CB1 Efficacy (EC50, nM) | Reference |

| This compound | Indazole | Cyclohexylmethyl | L-tert-leucinate | 0.135 | 0.78 | semanticscholar.orgresearchgate.netmdpi.com |

| AB-CHMINACA | Indazole | Cyclohexylmethyl | L-isoleucinate | 0.519 | 2.55 | ofdt.fr |

| MDMB-CHMICA | Indole | Cyclohexylmethyl | L-tert-leucinate | Potent | 0.45-36 | acs.orgresearchgate.net |

| MDMB-FUBINACA | Indazole | 4-Fluorobenzyl | L-tert-leucinate | Potent | 0.27 | acs.orgmdpi.com |

| 5F-MDMB-PICA | Indole | 5-Fluoropentyl | L-tert-leucinate | 1.24 | 1.46 | researchgate.net |

| AMB-CHMINACA | Indazole | Cyclohexylmethyl | L-valinate | Potent | Potent | mdpi.com |

| ADB-FUBINACA | Indazole | 4-Fluorobenzyl | L-tert-alaninate | Potent | 0.69 | researchgate.net |

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Methyl (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| MDMB-4en-PINACA | Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate |

| MDMB-CHMCZCA | Methyl N-{[9-(cyclohexylmethyl)-9H-carbazol-3-yl]carbonyl}-3-methyl-L-valinate |

| MDMB-CHMICA | Methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |

| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |

| AB-CHMINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |

| ADB-CHMINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |

| MDMB-FUBINACA | Methyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| 5F-MDMB-PICA | Methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |

| AMB-CHMINACA | Methyl (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylbutanoate |

| ADB-FUBINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |

| 5F-ADB-PINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |

| APICA | N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide |

| WIN 55,212-2 | (R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone |

| 5F-AMBICA | Methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3-methylbutanoate |

| 5F-AMB | Methyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3-methylbutanoate |

| 5F-ADB | Methyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| AMB-FUBINACA | Methyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate |

| EG-018 | Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone |

| AB-FUBINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |

| MDMB-4F-BUTICA | Methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |

| MDMB-4F-BUTINACA | Methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

Socio Legal and Forensic Research Perspectives on Mdmb Chminaca

Global and Regional Monitoring of MDMB-CHMINACA by Early Warning Systems

The emergence and spread of this compound have been closely monitored by various international and national early warning systems (EWS). These systems play a crucial role in identifying new psychoactive substances (NPS), tracking their distribution, and providing timely information to health and law enforcement authorities.

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has been at the forefront of monitoring this compound in Europe. ofdt.freuropa.eu The substance was first formally notified to the EU Early Warning System in September 2014, following a seizure in Hungary. ofdt.fr By July 2016, this compound had been detected in 23 EU Member States, as well as Turkey and Norway. europa.eu The EMCDDA, in collaboration with Europol, collects and analyzes data on seizures, as well as forensic and clinical cases involving the substance. ofdt.freuropa.eu This information-gathering process is designed to underpin risk assessments and inform control measures across the European Union. europa.eueuropa.eu

Globally, the United Nations Office on Drugs and Crime (UNODC) monitors this compound through its Early Warning Advisory on NPS. minjusticia.gov.counodc.orgunodc.org This system collates information on the emergence of NPS from over 90 countries, providing a worldwide perspective on trafficking and abuse trends. unodc.org this compound was among the top substances reported to the UNODC EWA in 2015 and 2016, highlighting its global prevalence during that period. unodc.org

In the United States, the Drug Enforcement Administration (DEA) and the National Drug Early Warning System (NDEWS) track the presence of this compound. Data from the DEA's laboratory system and the National Forensic Laboratory Information System (NFLIS) provide insights into seizure trends across the country. umd.edundews.orgumd.edu For instance, in 2015, MAB-CHMINACA (an alternative name for this compound) was identified in 25 seizures. umd.edu

These early warning systems are essential for a rapid response to the threats posed by NPS like this compound. They facilitate information exchange between countries and agencies, enabling a more coordinated and evidence-based approach to drug policy and public health protection. drugsandalcohol.ie

Research on Legislative Control Frameworks and Policy Impact

The proliferation of this compound prompted swift legislative action in numerous countries and at the international level. Research into these control frameworks and their impact reveals a global effort to curb the availability and abuse of this potent synthetic cannabinoid.

In Europe, following a risk assessment by the EMCDDA, the Council of the EU decided in February 2017 to subject this compound to control measures across all member states. europa.eueuropa.euwikipedia.org This decision was based on evidence of the substance's health and social risks. europa.eu Even before this EU-wide measure, several member states, including Austria, Germany, and Poland, had already controlled this compound under their national legislation. ofdt.frwikipedia.org

In the United States, this compound is classified as a Schedule I controlled substance, indicating a high potential for abuse and no accepted medical use. wikipedia.orgfederalregister.gov The DEA utilized its authority to temporarily place the substance into Schedule I to avoid an imminent hazard to public safety, a measure that can be extended while permanent scheduling is pursued. federalregister.gov

Other countries have also implemented national controls. For example, China placed this compound under national drug control legislation in October 2015. europa.eu Singapore and Switzerland also have laws making the substance illegal. wikipedia.org In Sweden, the public health agency recommended its classification as a hazardous substance in 2019. wikipedia.orgaklagare.se

The impact of these legislative controls is a subject of ongoing research. The scheduling of this compound and other synthetic cannabinoids aims to disrupt supply chains, reduce availability, and provide a legal basis for prosecution. However, the dynamic nature of the NPS market often means that as one substance is controlled, new, structurally similar but legally distinct compounds emerge to take its place. This "cat-and-mouse" game presents a continuous challenge for legislative frameworks.

Analytical Challenges in Forensic Toxicology Due to Emerging Derivatives

The constant emergence of new synthetic cannabinoids, including derivatives of this compound, presents significant analytical challenges for forensic toxicology laboratories. ojp.gov These challenges stem from the need to constantly update analytical methods to detect and accurately identify these novel compounds in biological samples. nih.gov

A primary challenge is the lack of commercially available analytical standards for new derivatives. nih.govd-nb.info Without these reference materials, it is difficult for laboratories to confirm the identity of a substance found in a sample. uniklinik-freiburg.de This can lead to delays in identifying new threats and a potential for missed or misidentified cases. ojp.gov

The metabolism of this compound and its derivatives further complicates their detection. The parent compound is often extensively metabolized in the body, meaning that it may not be present in detectable concentrations in urine or even blood samples. nih.govd-nb.info Therefore, forensic analysis must target the specific metabolites of the substance to confirm consumption. researchgate.netresearchgate.netnih.gov Research has focused on identifying the major biotransformation pathways of this compound, which primarily involve ester hydrolysis and hydroxylation of the cyclohexylmethyl moiety. uniklinik-freiburg.deresearchgate.netresearchgate.net Identifying unique metabolites is crucial to differentiate between the intake of structurally related synthetic cannabinoids. nih.gov

The structural similarity between different synthetic cannabinoids also poses a challenge. For instance, differentiating between this compound and its analogues requires highly specific and sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). ojp.govuniklinik-freiburg.de These advanced techniques are necessary to distinguish between compounds that may have the same nominal mass but different chemical structures.

The rapid evolution of the NPS market necessitates a proactive approach in forensic toxicology. This includes developing flexible and comprehensive screening methods, fostering collaboration between laboratories to share data on new compounds, and working with analytical standard manufacturers to ensure the timely availability of reference materials. ojp.govnih.gov

Research on Prevalence and Detection Trends in Specific Contexts

Research into the prevalence and detection of this compound provides valuable insights into its distribution and use in various contexts, such as law enforcement seizures and forensic toxicology confirmations.

Data from law enforcement seizures indicate the widespread availability of this compound. In Hungary, for example, its presence was confirmed in 715 seizures in 2014 and 542 in 2015. ofdt.fr These seizures included both powder form and herbal material. ofdt.fr The purity of powder samples was often high, while the concentration in herbal mixtures varied. ofdt.fr Seizures have also been reported in various other European countries, often in small quantities but also in larger amounts, indicating both individual use and trafficking. ofdt.fr

Forensic toxicology confirmations in clinical and post-mortem cases have provided crucial data on the human exposure to this compound. A study screening over 5,700 authentic urine samples found that 14% confirmed consumption of MDMB-CHMICA (a related compound with a similar metabolic profile). researchgate.net In a Swedish study of nine analytically confirmed intoxication cases involving this compound, the parent compound was detected in serum samples. researchgate.netnih.gov However, in many cases, other psychoactive substances were also present, making it difficult to attribute specific toxic effects solely to this compound. researchgate.netnih.gov

Detection trends also highlight the co-ingestion of this compound with other substances. In seized materials, it has been found mixed with other synthetic cannabinoids like 5F-AMB and AB-CHMINACA. ofdt.fr In forensic cases, it has been detected alongside substances such as benzodiazepines, morphine, and other synthetic cannabinoids. ofdt.fr

The table below presents a summary of this compound detections in various contexts as reported in the literature.

| Context | Region/Country | Year(s) | Number of Detections/Seizures | Notes |

| Seizures | Hungary | 2014 | 715 | Herbal and powder form |

| Seizures | Hungary | 2015 | 542 | Herbal and powder form |

| Seizures | United States | 2015 | 25 | As MAB-CHMINACA |

| Intoxications | Sweden | 2014-2015 | 9 | Analytically confirmed in serum |

| Urine Screening | Not Specified | Not Specified | 818 (of 5,717) | Confirmed consumption of MDMB-CHMICA |

This table is for illustrative purposes and is based on available data from the provided search results. It is not an exhaustive list of all global detections.

These prevalence and detection trends underscore the significant presence of this compound in the illicit drug market and its association with serious intoxications. Continuous monitoring and research in these areas are vital for understanding the evolving landscape of NPS abuse.

Q & A

Q. What experimental methodologies are recommended for characterizing MDMB-CHMINACA’s pharmacological profile?

To evaluate its cannabinoid receptor interactions, employ in vitro competitive binding assays using human CB1/CB2 receptor-expressing cell lines. Measure agonist/antagonist activity via cAMP inhibition assays or β-arrestin recruitment assays (e.g., BRET/FRET). Functional selectivity studies should include G-protein signaling pathways (Gi/o, Gq) . For potency comparisons with THC, use standardized reference compounds and normalize data to % maximal effect (e.g., CP55,940 as a positive control).

Q. How can researchers validate this compound’s metabolic pathways in hepatic models?

Conduct in vitro metabolism studies using pooled human liver microsomes (HLM) or primary hepatocytes. Incubate this compound with NADPH-regenerating systems, then analyze metabolites via LC-HRMS (high-resolution mass spectrometry). Prioritize identifying stable and active metabolites (e.g., CHM-monohydroxylated derivatives) using fragmentation patterns and comparison with synthetic standards .

Q. What analytical techniques are critical for distinguishing this compound from structural analogs?

Use NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve indole-3-carboxamide and ester functional groups. GC-MS with derivatization (e.g., silylation) improves volatility for quantification. Confirm purity via HPLC-UV/DAD with retention time alignment against certified reference materials. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. How can structural modifications of this compound inform structure-activity relationship (SAR) studies?

Synthesize analogs with variations in the cyclohexylmethyl group or indole-carboxamide moiety. Assess binding affinity via radioligand displacement assays (e.g., [³H]CP55,940) and functional potency using calcium flux assays in CB1-expressing cells. Pair experimental data with molecular docking simulations (e.g., AutoDock Vina) to map ligand-receptor interactions. Compare results with MDMB-CHMICA to identify substituent-driven potency differences .

Q. What methodological approaches resolve contradictions between in vitro receptor activation and in vivo behavioral effects?